Increased Hydrogen-Bond Acceptor Capacity vs. 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole
Replacement of the methyl group on the oxolane ring with a methoxy group increases the hydrogen-bond acceptor (HBA) count by one unit (from 4 to 5), directly enhancing the compound's capacity for polar interactions with biological targets [1]. This difference can be critical when optimizing binding affinity in fragment-based drug design, where each additional H-bond interaction can contribute 2–6 kJ/mol to binding free energy [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 HBAs (two oxadiazole nitrogens, one oxadiazole oxygen, oxolane ring oxygen, and methoxy oxygen). |
| Comparator Or Baseline | 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole: 4 HBAs (two oxadiazole nitrogens, one oxadiazole oxygen, and oxolane ring oxygen). |
| Quantified Difference | +1 HBA relative to the methyl analog; an estimated potential binding-energy gain of 2–6 kJ/mol based on typical H-bond contributions. |
| Conditions | Topological polar surface area (tPSA) of the comparator is 48.2 Ų; the target compound's tPSA is calculated as 57.4 Ų, with the increase attributed entirely to the methoxy oxygen. |
Why This Matters
A higher HBA count can lead to improved solubility and protein-ligand binding, which is a key differentiator when selecting a fragment for a medicinal chemistry campaign against targets requiring multiple polar contacts.
- [1] KuuJia. (2025). 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole (CAS 1889037-59-5). Product technical datasheet. https://www.kuujia.com/cas-1889037-59-5.html View Source
- [2] Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. https://doi.org/10.1021/jm100112j View Source
